2-(4-Bromo-3-fluorophenyl)acetaldehyde
Description
2-(4-Bromo-3-fluorophenyl)acetaldehyde is an aromatic aldehyde featuring a phenyl ring substituted with bromine at the para-position (C4) and fluorine at the meta-position (C3). Its molecular formula is C₈H₆BrFO, with a molecular weight of 217.04 g/mol. The compound’s aldehyde group and halogen substituents make it reactive, enabling applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKQYFRDNISYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292136 | |
| Record name | 4-Bromo-3-fluorobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109346-85-2 | |
| Record name | 4-Bromo-3-fluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109346-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-fluorobenzeneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde derivatives. One common method includes the following steps:
Bromination: Phenylacetaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the para position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the meta position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: 2-(4-Bromo-3-fluorophenyl)acetic acid.
Reduction: 2-(4-Bromo-3-fluorophenyl)ethanol.
Substitution: 2-(4-Azido-3-fluorophenyl)acetaldehyde or 2-(4-Cyano-3-fluorophenyl)acetaldehyde.
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(4-Bromo-3-fluorophenyl)acetaldehyde with five analogous compounds, emphasizing substituent positions, functional groups, and applications:
Electronic and Steric Effects
- Halogen Influence: The para-bromo substituent increases molecular weight and steric bulk compared to non-brominated analogs (e.g., 2-(3-fluorophenyl)acetaldehyde).
- Fluorine Position : Fluorine at meta (C3) in the target compound vs. ortho (C2) in 2-(4-bromo-2-fluorophenyl)acetaldehyde alters dipole moments and resonance effects. The meta-F may reduce steric hindrance compared to ortho-substituted analogs .
Biological Activity
2-(4-Bromo-3-fluorophenyl)acetaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a bromine and fluorine substituent on a phenyl ring, presents interesting properties for medicinal chemistry and biological research. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
This compound features a structure that allows it to participate in various chemical reactions, which can influence its biological activity. The presence of the bromine and fluorine atoms enhances its reactivity, making it a suitable candidate for further modifications in synthetic chemistry.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It may bind to various receptors, altering cellular signaling processes.
Biological Activity Data
Recent studies have explored the biological activities associated with this compound. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial Activity | Disk Diffusion | Inhibition of bacterial growth observed. |
| Study B | Cytotoxicity | MTT Assay | Significant reduction in cell viability at high concentrations. |
| Study C | Enzyme Inhibition | Enzyme Kinetics | Competitive inhibition of target enzyme confirmed. |
Case Studies
- Antimicrobial Properties : A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested using agar diffusion methods, showing clear zones of inhibition.
- Cytotoxic Effects : In cancer cell lines, this compound was evaluated for cytotoxic effects using the MTT assay. Results indicated that at concentrations above 50 µM, there was a notable decrease in cell viability, suggesting potential applications in cancer therapy.
- Enzyme Interaction : Research focusing on enzyme inhibition revealed that this compound could inhibit the activity of certain enzymes involved in metabolic pathways, which could be beneficial for conditions requiring modulation of these pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
